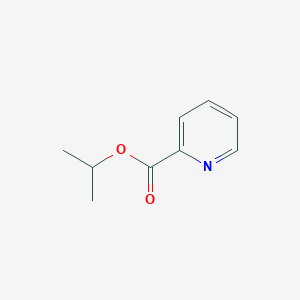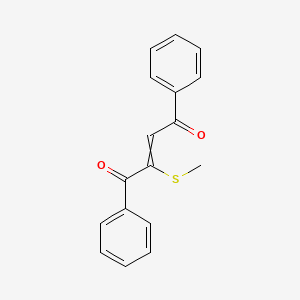
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is a complex organogermanium compound It is characterized by the presence of germanium atoms within its molecular structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL typically involves multiple steps. One common method includes the reaction of germanium tetrachloride with diethyl ether under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving ethylene oxide and other reagents to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the ethyl groups or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Applications De Recherche Scientifique
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-viral properties.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL involves its interaction with specific molecular targets within cells. The germanium center can form coordination complexes with various biomolecules, influencing cellular pathways and processes. These interactions can lead to changes in gene expression, protein function, and cellular metabolism, contributing to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 2,6,11-Trioxa-14-germahexadecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-siladecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-stannahexadecan-4-OL
Comparison: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium-containing compound often exhibits higher stability and different reactivity patterns, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63242-75-1 |
|---|---|
Formule moléculaire |
C16H36GeO4 |
Poids moléculaire |
365.1 g/mol |
Nom IUPAC |
1-methoxy-3-[4-(2-triethylgermylethoxy)butoxy]propan-2-ol |
InChI |
InChI=1S/C16H36GeO4/c1-5-17(6-2,7-3)10-13-20-11-8-9-12-21-15-16(18)14-19-4/h16,18H,5-15H2,1-4H3 |
Clé InChI |
OOMXGPNKIKGHQS-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)CCOCCCCOCC(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
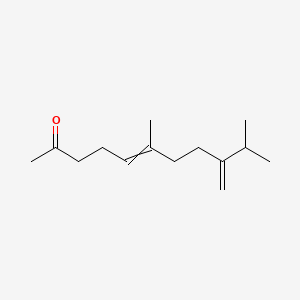
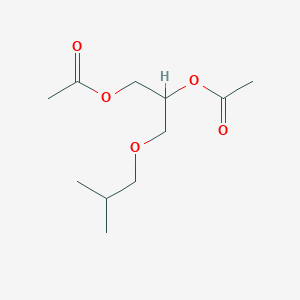


![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
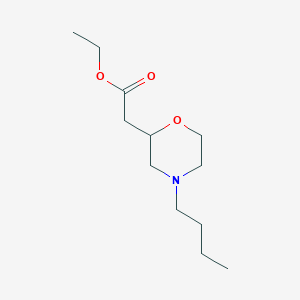
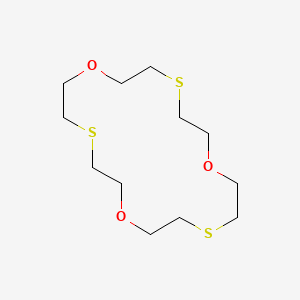
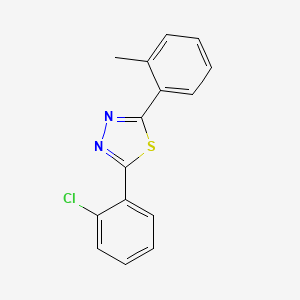
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
